2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that features a pyrimidine ring fused with a pyrrolo[3,4-c]pyrrole structure, which is further substituted with a cyclohexanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic systems, such as manganese complexes or copper catalysts, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the sulfonyl group.
Substitution: N-substitution reactions can be carried out using alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride, manganese complexes, copper catalysts, and 3-chloroperbenzoic acid. Reaction conditions often involve mild temperatures and the use of solvents like CH2Cl2 and EtOH .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced sulfonyl compounds, and various N-substituted pyrroles .
Scientific Research Applications
2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler analog that serves as a building block for many biologically active compounds.
Pyrrolidine: Another related compound with diverse biological and medicinal applications.
Pyrimidine: A core structure in many nucleic acids and pharmaceuticals.
Uniqueness
2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its fused ring structure and the presence of a cyclohexanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C16H24N4O2S |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
5-cyclohexylsulfonyl-2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C16H24N4O2S/c21-23(22,15-5-2-1-3-6-15)20-11-13-9-19(10-14(13)12-20)16-17-7-4-8-18-16/h4,7-8,13-15H,1-3,5-6,9-12H2 |
InChI Key |
CGEFNUMUYAYYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CC=N4 |
Origin of Product |
United States |
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